4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole
CAS No.: 131394-16-6
Cat. No.: VC5981468
Molecular Formula: C5H6N4O3
Molecular Weight: 170.128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131394-16-6 |
|---|---|
| Molecular Formula | C5H6N4O3 |
| Molecular Weight | 170.128 |
| IUPAC Name | 1-(4-nitrotriazol-1-yl)propan-2-one |
| Standard InChI | InChI=1S/C5H6N4O3/c1-4(10)2-8-3-5(6-7-8)9(11)12/h3H,2H2,1H3 |
| Standard InChI Key | ALOPAILOUCVCQT-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C=C(N=N1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole belongs to the class of 1,2,3-triazoles, heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. The molecular formula is C₅H₆N₄O₃, derived from the combination of a triazole core (C₂H₂N₃), a nitro group (-NO₂), and a 2-oxopropyl side chain (-CH₂-CO-CH₃). Key structural attributes include:
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Nitro group at C4: Enhances electrophilicity and participates in hydrogen bonding.
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2-Oxopropyl group at N1: Introduces ketone functionality for further derivatization.
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Triazole ring: Serves as a rigid scaffold for molecular interactions .
| Property | Value | Source |
|---|---|---|
| CAS Number | 131394-16-6 | |
| Molecular Formula | C₅H₆N₄O₃ | |
| IUPAC Name | 1-(4-Nitro-1H-1,2,3-triazol-1-yl)acetone |
Synthesis Methodologies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most efficient route to 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole involves Cu@Py-Oxa@SPION-catalyzed click chemistry, as demonstrated in the synthesis of related triazole-quinazolinone hybrids . This method proceeds via:
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Azide Preparation: Reaction of 2-oxopropyl bromide with sodium azide yields 2-azidoacetone.
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Alkyne Synthesis: Nitro-substituted alkynes are generated via Sonogashira coupling or propargylation.
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Cycloaddition: The azide and alkyne undergo [3+2] cycloaddition in the presence of Cu@Py-Oxa@SPION nanoparticles, forming the triazole ring with >90% regioselectivity .
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 2 mol% Cu@Py-Oxa@SPION | 85% → 92% |
| Solvent | Ethanol/Water (3:1) | 78% → 89% |
| Temperature | 60°C | 70% → 88% |
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole remain sparse, but estimates based on structural analogs suggest:
| Property | Estimated Value | Basis |
|---|---|---|
| Density | 1.45–1.65 g/cm³ | Similar nitro-triazoles |
| Boiling Point | 320–360°C | Molecular weight trends |
| LogP | -0.5 to 0.2 | Calculated hydrophobicity |
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C without melting, consistent with nitroheterocycles .
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Hydrolytic Sensitivity: Stable in neutral aqueous solutions but susceptible to base-catalyzed nitro group reduction.
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Photoreactivity: Nitro groups may undergo photolytic degradation under UV exposure, necessitating dark storage .
Applications in Medicinal Chemistry
Anticancer Agents
Triazole-nitrogen mustard conjugates derived from 4-nitro-1,2,3-triazoles exhibit potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.3 μM), surpassing doxorubicin in preclinical models . The nitro group enhances DNA alkylation efficiency by stabilizing transition states during cross-linking .
Antimicrobial Scaffolds
Structure-activity relationship (SAR) studies indicate that 4-nitro-triazoles with ketone side chains disrupt fungal ergosterol biosynthesis. Against Candida albicans, MIC values reach 4 μg/mL, comparable to fluconazole .
Role in Catalytic Systems
Cu@Py-Oxa@SPION Nanocatalysts
Immobilized copper catalysts enable recyclable synthesis of 4-Nitro-1-(2-oxopropyl)-1H-1,2,3-triazole, with key advantages:
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Turnover Frequency (TOF): 1,200 h⁻¹, exceeding homogeneous CuI catalysts by 3-fold .
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Environmental Impact: 78% reduction in copper leaching compared to traditional methods .
Comparative Catalyst Performance:
| Catalyst Type | Yield (%) | Reaction Time (h) |
|---|---|---|
| Cu@Py-Oxa@SPION | 92 | 4 |
| CuI (Homogeneous) | 75 | 8 |
| Catalyst-Free | <5 | 24 |
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